molecular formula C12H20ClN3O2 B1435664 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride CAS No. 1803567-39-6

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

Cat. No. B1435664
CAS RN: 1803567-39-6
M. Wt: 273.76 g/mol
InChI Key: RFEKOFVUYXHXDI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole, piperidine, and oxane rings. Oxadiazoles can participate in various reactions, such as nucleophilic substitution at the 5-position . Piperidines are basic and can be protonated, while oxanes can undergo ring-opening reactions.

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating oxadiazole and piperidine structures have demonstrated significant antimicrobial properties. For instance, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to strong activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Another study synthesized novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and s-triazinyl piperazines and piperidines, reporting noteworthy antimicrobial activity against various bacterial and fungal strains (Rahul V. Patel et al., 2012).

Anticancer and Antiproliferative Applications

The search for new anticancer therapies has led to the development of compounds featuring oxadiazole and piperidine. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of antiproliferative agents acting as tubulin inhibitors, suggesting a potential pathway for cancer treatment innovation (M. Krasavin et al., 2014). Similarly, another study focused on the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing their potential as anticancer agents with some showing promising results relative to doxorubicin (A. Rehman et al., 2018).

Alzheimer’s Disease Treatment

Compounds with 1,3,4-oxadiazole and piperidine moieties have also been evaluated for their potential in treating Alzheimer’s disease. A series of N-substituted derivatives was synthesized to assess new drug candidates, with some showing enzyme inhibition activity against acetylcholinesterase, a target in Alzheimer’s disease therapy (A. Rehman et al., 2018).

Biochemical Analysis

Biochemical Properties

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as carbonic anhydrase and tyrosine kinase, inhibiting their activity. The inhibition of these enzymes can lead to a cascade of biochemical effects, including alterations in cellular signaling pathways and metabolic processes. Additionally, this compound has been found to bind to specific proteins, modulating their function and stability .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. It influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These molecular interactions lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic adaptation. These temporal effects highlight the importance of considering the duration of exposure in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

properties

IUPAC Name

2-(oxan-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-2-6-13-10(3-1)12-15-14-11(17-12)9-4-7-16-8-5-9;/h9-10,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEKOFVUYXHXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803567-39-6
Record name Piperidine, 2-[5-(tetrahydro-2H-pyran-4-yl)-1,3,4-oxadiazol-2-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803567-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Reactant of Route 2
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Reactant of Route 3
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Reactant of Route 4
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Reactant of Route 5
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Reactant of Route 6
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

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